molecular formula C15H15NO3 B14576392 1-(2-Methoxy-5-methylphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one CAS No. 61395-10-6

1-(2-Methoxy-5-methylphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one

Cat. No.: B14576392
CAS No.: 61395-10-6
M. Wt: 257.28 g/mol
InChI Key: IDXYXVZKTMDSCV-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, as well as a pyridine ring with an oxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The exact pathways involved depend on the biological context and the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one
  • 1-(2-Methylphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one
  • 1-(2-Methoxy-5-methylphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)propan-1-one

Uniqueness

1-(2-Methoxy-5-methylphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both methoxy and methyl groups on the aromatic ring, along with the pyridine ring, provides distinct chemical properties compared to similar compounds.

Properties

CAS No.

61395-10-6

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)-2-(1-oxidopyridin-1-ium-2-yl)ethanone

InChI

InChI=1S/C15H15NO3/c1-11-6-7-15(19-2)13(9-11)14(17)10-12-5-3-4-8-16(12)18/h3-9H,10H2,1-2H3

InChI Key

IDXYXVZKTMDSCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)CC2=CC=CC=[N+]2[O-]

Origin of Product

United States

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